Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13764885
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3 |
| Standard InChI Key | JJAFMNAQTWWGAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C2N1C=CC=N2 |
| Canonical SMILES | CCOC(=O)C1=CC=C2N1C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises a pyrrolo[1,2-a]pyrimidine core, where a pyrrole ring is fused to a pyrimidine ring at the 1,2-a position. The ethyl ester moiety at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | Ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate |
| SMILES | CCOC(=O)C1=CC=C2N1C=CC=N2 |
| InChI Key | JJAFMNAQTWWGAD-UHFFFAOYSA-N |
The ethyl ester group enhances solubility in organic solvents, making the compound amenable to further chemical modifications.
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrole and pyrimidine protons, with characteristic shifts for the ester carbonyl group () in -NMR. Density Functional Theory (DFT) calculations predict a planar geometry for the fused ring system, with partial conjugation between the pyrrole nitrogen lone pairs and the pyrimidine π-system.
Synthesis and Manufacturing Processes
Esterification of Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
The most common synthesis route involves the esterification of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with ethanol under acidic catalysis. Typical reaction conditions:
-
Catalyst: -Toluenesulfonic acid (PTSA) or sulfuric acid.
-
Solvent: Toluene or dichloromethane.
-
Temperature: Reflux (80–110°C).
-
Yield: 70–85% after purification via column chromatography.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carboxylic acid’s hydroxyl group is replaced by the ethoxy group from ethanol.
Alternative Synthetic Pathways
Alternative methods include:
-
Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with ethanol.
-
Enzymatic Esterification: Lipase-catalyzed reactions under mild conditions, though yields are lower (50–60%).
Biological and Pharmacological Properties
Enzyme Inhibition and Molecular Targeting
The pyrrolopyrimidine scaffold exhibits affinity for kinase ATP-binding pockets, making it a candidate for kinase inhibitor development. For example, fluorinated derivatives (e.g., 3-fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester) show enhanced binding to tyrosine kinases due to increased lipophilicity.
Comparative Analysis with Structural Analogues
Fluorinated and Boronated Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester | 190.20 | Baseline lipophilicity (logP ≈ 1.2) | |
| 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester | 208.19 | Enhanced logP (≈1.8), kinase inhibition | |
| 3-Boronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester | 234.02 | Suzuki-Miyaura cross-coupling capability |
Applications in Drug Development and Research
Kinase Inhibitor Design
The compound’s scaffold is utilized in developing inhibitors for:
-
EGFR (Epidermal Growth Factor Receptor): Critical in non-small cell lung cancer therapy.
-
JAK2 (Janus Kinase 2): Target for myeloproliferative disorders.
Antibiotic Adjuvants
By modifying the ester group to amides or hydrazides, researchers enhance permeability across bacterial membranes, potentiating β-lactam antibiotics against resistant strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume